N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine
Overview
Description
“N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine”, also known as GSK 360A, belongs to the class of organic compounds known as n-acyl-alpha amino acids .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a cyclopropyl group attached to a quinoline ring, which is further attached to a glycine residue . The presence of various functional groups, including a carboxyl group (in glycine), a ketone group (in the quinoline ring), and a fluorine atom, contributes to its unique chemical properties.Scientific Research Applications
Synthesis and Characterization : Navabeh and Marziyeh (2015) describe the synthesis of novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives, showcasing the chemical reactions involved in creating similar quinoline compounds. Their research contributes to the understanding of chemical processes relevant to the synthesis of quinoline derivatives like N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine (Navabeh & Marziyeh, 2015).
Antibacterial Properties : Al-Hiari et al. (2011) investigated the synthesis and antibacterial properties of new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, which are derived from reactions involving similar quinoline compounds. This study provides insights into the potential antibacterial applications of quinoline derivatives (Al-Hiari et al., 2011).
Improved Synthesis Procedures : Tserng, Hachey, and Klein (1977) discuss improved procedures for synthesizing glycine and taurine conjugates of bile acids using reagents related to quinoline compounds. This work contributes to the field of pharmaceutical chemistry, especially in the efficient production of complex molecules (Tserng, Hachey, & Klein, 1977).
Glycine Site Antagonists : Carling et al. (1997) synthesized 4-substituted-3-phenylquinolin-2(1H)-ones, evaluated for antagonist activity at the glycine site on the NMDA (N-methyl-D-aspartate) receptor. This research is significant for understanding the role of quinoline derivatives in neurochemistry and pharmaceutical applications (Carling et al., 1997).
Antimicrobial Study : Patel and Patel (2010) conducted a study on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, demonstrating the antimicrobial potential of quinoline derivatives, which could be relevant to the study of this compound (Patel & Patel, 2010).
properties
IUPAC Name |
2-[[1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c18-10-3-4-12-11(7-10)15(23)14(16(24)19-8-13(21)22)17(25)20(12)6-5-9-1-2-9/h3-4,7,9,23H,1-2,5-6,8H2,(H,19,24)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHRZQVUPPODPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN2C3=C(C=C(C=C3)F)C(=C(C2=O)C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715754 | |
Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
931399-19-8 | |
Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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